Physicochemical Property Differentiation: Improved Solubility Profile vs. 4-Phenyl Analog
The target compound demonstrates a lower computed lipophilicity (XLogP3-AA = 0.9) compared to the 4-phenyl substituted analog N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide (XLogP3-AA = 1.8) [1]. This difference is driven by the replacement of the phenyl ring with a thiophene. A lower logP is generally correlated with improved aqueous solubility, making this compound a more favorable candidate for biochemical assays requiring higher compound concentrations.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.9 |
| Comparator Or Baseline | N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide: 1.8 |
| Quantified Difference | The target compound is 0.9 log units less lipophilic, suggesting roughly 8-fold higher predicted aqueous solubility. |
| Conditions | Computed property from PubChem (XLogP3 3.0 algorithm). |
Why This Matters
Improved aqueous solubility directly translates to better developability for in vitro assays, reducing the need for high DMSO concentrations that can interfere with biochemical readouts.
- [1] PubChem. (2025). Compound Summaries for CID 86266274 and analogous compound. National Center for Biotechnology Information. View Source
